Vevorisertib trihydrochloride is a novel compound primarily recognized for its role as a pan-AKT inhibitor. It has garnered attention in the field of oncology for its potential therapeutic applications in treating various cancers, particularly those with mutations in the phosphatidylinositol 3-kinase/AKT signaling pathway. The compound is also known by its developmental code names MK-4440 and ARQ 751.
Vevorisertib is synthesized through chemical processes designed to target and inhibit the activity of AKT proteins, which are critical in regulating numerous cellular processes, including metabolism, growth, and survival. This compound has been investigated in clinical trials, particularly for advanced solid tumors characterized by mutations in the PIK3CA/AKT/PTEN genes .
Vevorisertib trihydrochloride falls under the category of small molecule inhibitors. It specifically targets serine/threonine kinases within the AKT family, which play significant roles in oncogenic signaling pathways. The inhibition of these kinases can potentially halt tumor growth and induce apoptosis in cancer cells.
The synthesis of Vevorisertib involves multi-step organic synthesis techniques that typically include:
The synthesis process is optimized to ensure high yield and purity of Vevorisertib trihydrochloride. The exact synthetic route may involve proprietary methods developed by pharmaceutical companies, which are often not disclosed in public literature.
The molecular structure of Vevorisertib trihydrochloride can be described using its chemical formula and structural representation. While specific structural diagrams are not available in the provided sources, it is known that the compound consists of a complex arrangement of carbon, hydrogen, nitrogen, and chlorine atoms.
The molecular weight and specific structural features would typically be derived from spectral data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its identity and purity during synthesis.
Vevorisertib acts primarily through competitive inhibition of AKT kinases. This interaction prevents phosphorylation events that are crucial for cell survival signaling pathways.
The mechanism of action involves binding to the ATP-binding site of AKT proteins, thereby blocking their catalytic activity. This inhibition leads to downstream effects on various substrates involved in cell proliferation and survival, ultimately contributing to cancer cell death.
The mechanism by which Vevorisertib exerts its effects includes:
Clinical studies have shown that treatment with Vevorisertib can lead to measurable reductions in tumor size among patients with specific genetic mutations . The pharmacokinetic profile indicates a half-life that supports once-daily dosing regimens.
Vevorisertib trihydrochloride is typically characterized by:
The compound's stability under physiological conditions is critical for its efficacy as a therapeutic agent. It has been shown to maintain activity across a range of pH levels commonly found in biological systems.
Vevorisertib trihydrochloride is primarily investigated for its applications in oncology:
This compound represents a promising avenue for targeted cancer therapy, particularly for tumors resistant to conventional treatments due to aberrations in the AKT signaling pathway. Further research will elucidate its full potential and optimize its clinical applications.
Vevorisertib trihydrochloride (ARQ 092) is a potent, selective, and orally bioavailable allosteric inhibitor of the serine/threonine kinase AKT (Protein Kinase B). It exhibits nanomolar inhibitory potency against all three AKT isoforms, with IC₅₀ values of 2.7 nM (AKT1), 14 nM (AKT2), and 8.1 nM (AKT3) in enzymatic assays [2] [5]. Unlike ATP-competitive inhibitors, Vevorisertib binds outside the catalytic kinase domain, inducing a conformational shift that impairs AKT’s ability to adopt an active state [3].
The high conservation of the allosteric binding pocket across AKT isoforms (AKT1, AKT2, AKT3) enables Vevorisertib’s pan-AKT activity. Structural analyses reveal that Vevorisertib interacts with key residues in the pleckstrin homology (PH)-kinase domain interface, including Lys179, Trp80, and Tyr18 in AKT1. This binding stabilizes a "closed" conformation where the PH domain occludes the kinase domain’s substrate-binding site, preventing phosphorylation by upstream activators like PDK1 [3] [4]. The compound’s trihydrochloride salt enhances solubility and bioavailability, facilitating target engagement in vivo [5].
Vevorisertib’s binding disrupts PH domain dynamics critical for AKT activation. In unbound AKT, phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) recruits AKT to the plasma membrane via PH domain binding. Vevorisertib locks the PH domain in a position that sterically hinders PIP₃ interaction, thereby inhibiting membrane translocation—a prerequisite for AKT phosphorylation at Thr308 and Ser473 [3] [4]. This mechanism is distinct from PH domain competitors like Perifosine, as Vevorisertib does not directly occupy the PIP₃-binding pocket [2].
Table 1: Inhibitory Potency of Vevorisertib Against AKT Isoforms
Isoform | IC₅₀ (nM) | Selectivity vs. PKA |
---|---|---|
AKT1 | 2.7 | >100-fold |
AKT2 | 14 | >50-fold |
AKT3 | 8.1 | >80-fold |
The AKT1-E17K mutation (glutamic acid to lysine at position 17) occurs in the PH domain and is prevalent in breast, colorectal, and ovarian cancers. This mutation enhances PIP₃ binding affinity, leading to constitutive membrane localization and hyperactivation of AKT signaling [4] [7].
Vevorisertib demonstrates 5-fold higher affinity for AKT1-E17K compared to wild-type AKT1 (IC₅₀: 0.5 nM vs. 2.7 nM). This enhanced inhibition arises from the mutant’s increased reliance on PH domain conformational stability. The E17K mutation destabilizes the autoinhibitory interface between the PH and kinase domains, rendering the mutant more susceptible to Vevorisertib-induced closure [4] [7]. Kinetics studies show prolonged target residence time (>6 hours) in E17K-mutant cells, correlating with sustained suppression of phosphorylated AKT (pAKT-Ser473) [5].
By trapping the PH domain in a closed conformation, Vevorisertib abrogates the mutant’s aberrant membrane localization. In cancer cells expressing AKT1-E17K, Vevorisertib treatment reduces membrane-associated AKT by >90% within 2 hours, as quantified by cellular fractionation assays. This directly impedes the phosphorylation cascade, as unphosphorylated AKT cannot engage downstream substrates [4].
Table 2: Vevorisertib Activity in AKT1 Wild-Type vs. E17K-Mutant Models
AKT1 Variant | Cellular pAKT Reduction (IC₅₀) | Membrane Localization Inhibition |
---|---|---|
Wild-type | 50 nM | 70% |
E17K mutant | 5 nM | >90% |
Vevorisertib inhibits the mammalian target of rapamycin complex 1 (mTORC1) pathway by blocking AKT-mediated phosphorylation of PRAS40 (Proline-Rich AKT Substrate 40 kDa) at Thr246. PRAS40 is a negative regulator of mTORC1; its phosphorylation by AKT releases mTORC1 inhibition, enabling ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein (4E-BP1) activation. In tumor xenografts, Vevorisertib reduces phospho-PRAS40 by 85%, leading to downstream suppression of phospho-S6 and phospho-4E-BP1 [3] [4].
Vevorisertib reactivates pro-apoptotic signaling through three key mechanisms:
Figure: Vevorisertib’s Impact on AKT-Downstream Effectors
AKT Hyperactivation │ ├─► mTORC1 Pathway: PRAS40 phosphorylation → mTORC1 activation → S6K/4E-BP1 phosphorylation → Protein synthesis │ **Vevorisertib inhibits pPRAS40 → Suppresses mTORC1** │ └─► Apoptotic Suppression: - FOXO phosphorylation → Cytoplasmic retention - BAD phosphorylation → Inactivation **Vevorisertib promotes FOXO nuclear translocation & BAD activation**
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: